molecular formula C13H15ClO3 B3022098 4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 724708-06-9

4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B3022098
CAS No.: 724708-06-9
M. Wt: 254.71 g/mol
InChI Key: SGRWPTAGNDXCNT-UHFFFAOYSA-N
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Description

4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H15ClO3 It is characterized by the presence of a chlorophenyl group and a dioxane ring attached to a propiophenone backbone

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone is not specified in the sources retrieved. If this compound has bioactive properties, the mechanism of action would depend on the specific biological target it interacts with. More information would require specific biochemical or pharmacological studies .

Safety and Hazards

4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . As with all chemicals, it should be handled with appropriate safety precautions. More detailed safety data would be available in a Material Safety Data Sheet (MSDS) for this specific compound .

Future Directions

The future directions for research and application of 4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone are not specified in the sources retrieved. Potential areas of interest could include further investigation into its synthesis, properties, and potential applications in various fields such as materials science, pharmaceuticals, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 1,3-dioxane-2-ylmethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4’,5’-difluoro-3-(1,3-dioxan-2-yl)propiophenone
  • 3’-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Uniqueness

4’-Chloro-3-(1,3-dioxan-2-yl)propiophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPTAGNDXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465866
Record name 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724708-06-9
Record name 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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